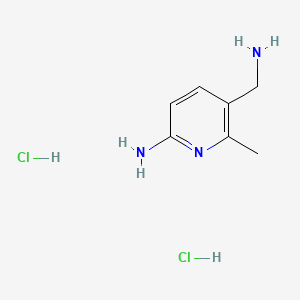
2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride
Übersicht
Beschreibung
2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride is a chemical compound with the molecular formula C7H12N3Cl2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride typically involves the reaction of 2-chloro-5-methylpyridine with ammonia under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is cooled to around 5°C. Chlorosulfonic acid is then added to the mixture, followed by the addition of hydrobromic acid. The reaction mixture is heated to 200-210°C to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
- 5-Amino-2-methylpyridine
Uniqueness
2-Amino-5-aminomethyl-6-methyl-pyridein dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Eigenschaften
Molekularformel |
C7H13Cl2N3 |
|---|---|
Molekulargewicht |
210.10 g/mol |
IUPAC-Name |
5-(aminomethyl)-6-methylpyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-6(4-8)2-3-7(9)10-5;;/h2-3H,4,8H2,1H3,(H2,9,10);2*1H |
InChI-Schlüssel |
RSBHEBHLTBJQTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8735133.png)
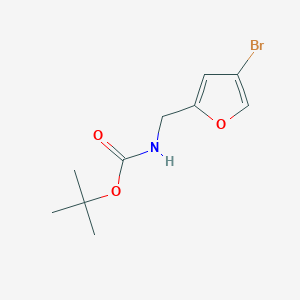

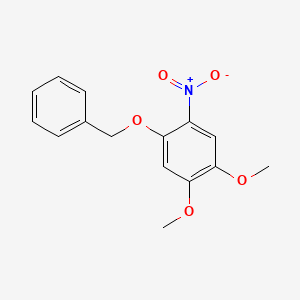
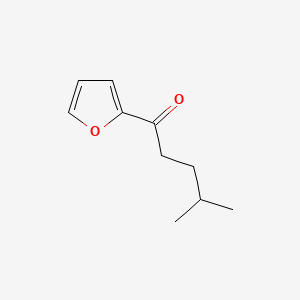
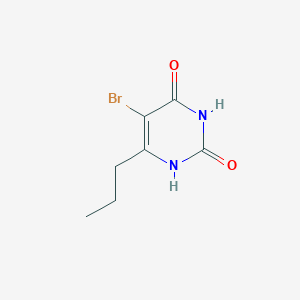
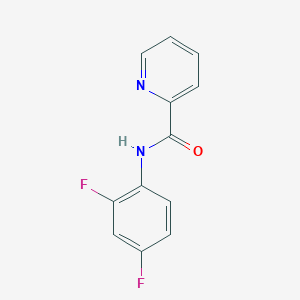
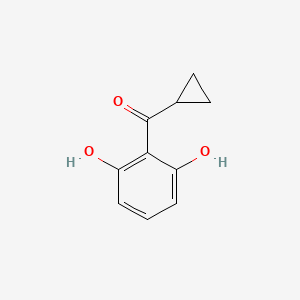
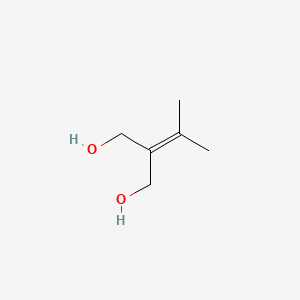
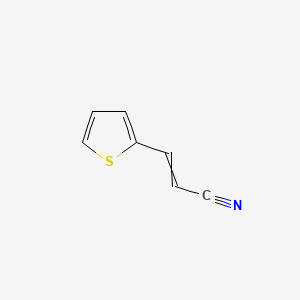
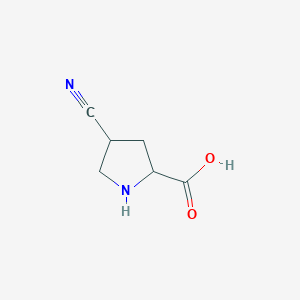
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)
![3-[(2-methoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B8735222.png)

